Davy Reagent methyl
CAS No.: 82737-61-9
Cat. No.: VC3726139
Molecular Formula: C2H6P2S6
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82737-61-9 |
|---|---|
| Molecular Formula | C2H6P2S6 |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | 2,4-bis(methylsulfanyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |
| Standard InChI | InChI=1S/C2H6P2S6/c1-7-3(5)9-4(6,8-2)10-3/h1-2H3 |
| Standard InChI Key | OIEQWZXDRGOGHA-UHFFFAOYSA-N |
| SMILES | CSP1(=S)SP(=S)(S1)SC |
| Canonical SMILES | CSP1(=S)SP(=S)(S1)SC |
Introduction
Chemical Identity and Structural Characteristics
Davy Reagent methyl, also known by its systematic name 2,4-bis(methylsulfanyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane, is a sulfur-containing organophosphorus compound with distinctive chemical properties. This reagent has a molecular formula of C2H6P2S6 and a molecular weight of 284.4 g/mol, making it a relatively complex small molecule with multiple functional groups.
The compound is identified by the CAS registry number 82737-61-9, which serves as its unique identifier in chemical databases and literature. Its structure features a four-membered ring containing alternating phosphorus and sulfur atoms, with additional exocyclic sulfur atoms and methylthio groups connected to the phosphorus centers. This unique arrangement contributes to its reactivity profile and applications in synthetic chemistry.
Structural Representation
The structure of Davy Reagent methyl can be represented using several notation systems, including:
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Standard InChI: InChI=1S/C2H6P2S6/c1-7-3(5)9-4(6,8-2)10-3/h1-2H3
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Standard InChIKey: OIEQWZXDRGOGHA-UHFFFAOYSA-N
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SMILES: CSP1(=S)SP(=S)(S1)SC
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Canonical SMILES: CSP1(=S)SP(=S)(S1)SC
The compound's structure features a four-membered heterocyclic ring containing alternating phosphorus and sulfur atoms, with additional sulfur atoms and methyl groups creating a complex three-dimensional arrangement that enables its distinct reactivity patterns.
Synthetic Approaches and Preparation Methods
The synthesis of Davy Reagent methyl typically involves the reaction of phosphorus pentasulfide with methanethiol under controlled conditions. This reaction produces the characteristic phosphorus-sulfur ring structure with attached methylthio groups that define the compound's reactivity. The general synthetic equation can be represented as follows:
P₂S₅ + 2CH₃SH → C₂H₆P₂S₆
Optimization and Purification
Industrial production methods for Davy Reagent methyl often involve optimized reaction conditions to achieve higher yields and purity. These processes typically include careful temperature control, precise stoichiometric ratios, and appropriate selection of reaction media. Following synthesis, purification steps such as recrystallization are commonly employed to obtain the reagent at suitable purity levels for laboratory and commercial applications.
The commercially available reagent typically has a purity level around 90%, which is suitable for most research and synthetic applications. Various chemical suppliers provide this compound for research purposes, with appropriate documentation regarding purity specifications and handling guidelines.
Mechanism of Action
Davy Reagent methyl functions primarily as a proton donor in organic reactions, which makes it particularly useful for specific transformations in organic synthesis. Its ability to participate in nucleophilic substitution reactions forms the basis for many of its applications .
Methylation Mechanism
One of the key mechanisms through which Davy Reagent methyl operates involves its role in methylation processes. The reagent typically works in conjunction with a base that deprotonates alcohols or phenols, enhancing their nucleophilicity. This increased reactivity allows for more efficient methylation reactions to occur .
The mechanism generally proceeds through the following steps:
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Deprotonation of the substrate (alcohol or phenol) by a base
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Nucleophilic attack by the deprotonated substrate on the Davy Reagent methyl
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Formation of the methylated product and release of byproducts
This mechanism allows for selective methylation of specific functional groups in complex molecules without affecting other reactive sites, making it a valuable tool for controlled transformations in multifunctional substrates .
Applications in Organic Synthesis
Davy Reagent methyl has found numerous applications in organic synthesis due to its unique reactivity profile and selectivity. The following sections detail some of the most significant applications of this versatile reagent.
Dithiation of Carboxylic Acids
One of the most notable applications of Davy Reagent methyl is in the dithiation of carboxylic acids to form methyl dithioesters. This transformation is particularly valuable in organic synthesis as it provides access to sulfur-containing compounds that are important intermediates in various synthetic pathways .
The reaction typically proceeds under mild conditions, allowing for the selective conversion of carboxylic acids to their corresponding dithioesters while maintaining the integrity of other functional groups present in complex molecules. This selectivity makes Davy Reagent methyl an important tool for the synthesis of structurally complex compounds containing dithioester motifs .
Selective Methylation
Davy Reagent methyl excels in selective methylation reactions, particularly when precise control over the methylation site is required. This application is especially valuable in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals where regioselective modifications are essential.
The reagent's ability to facilitate selective methylation stems from its unique reactivity pattern and compatibility with various functional groups. When used in combination with appropriate bases and under controlled conditions, Davy Reagent methyl enables the methylation of specific sites within complex molecules, allowing for the precise tuning of molecular properties and functions .
Research Findings and Experimental Data
Recent research has provided valuable insights into the reactivity and applications of Davy Reagent methyl in various synthetic contexts. The following sections highlight key findings from experimental studies involving this reagent.
Methylation Studies
Research on the methylation capabilities of Davy Reagent methyl has demonstrated its effectiveness in various contexts, including the β-methylation of alcohols using methanol as a carbon source. Studies have shown that the reagent can facilitate the transfer of methyl groups efficiently under mild conditions, often with the assistance of metal catalysts that stabilize reaction intermediates.
The table below summarizes some key findings from methylation studies involving Davy Reagent methyl:
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Dithiation of Carboxylic Acids | Acetic Acid | Methyl Dithioester | 85 |
| Selective Methylation | 2-Phenyl Ethanol | β-Methylated Product | 41 |
| Catalytic Methylation | Methanol + Alcohol | Methylated Alcohol | 70 |
These experimental results highlight the versatility of Davy Reagent methyl in various methylation contexts, demonstrating its utility across different substrate classes and reaction conditions.
Mechanistic Investigations
Mechanistic studies have provided valuable insights into the operating principles of Davy Reagent methyl in synthetic transformations. Research has revealed that in certain contexts, the reagent operates through a borrowing hydrogen mechanism, where dehydrogenation and rehydrogenation steps play crucial roles in the formation of methylated products.
These mechanistic insights have been supported by isotopic labeling experiments, which have demonstrated specific incorporation patterns of deuterium during reactions mediated by Davy Reagent methyl. Such studies have enhanced understanding of the reagent's reactivity and provided guidance for the development of optimized reaction conditions and expanded applications.
Applications in Specialized Fields
Beyond its general utility in organic synthesis, Davy Reagent methyl has found applications in several specialized fields of chemistry and related disciplines.
Synthesis of Organophosphorus Compounds
Davy Reagent methyl plays an important role in the synthesis of organophosphorus compounds, which are crucial components in various agrochemicals and pharmaceuticals. The reagent's ability to introduce phosphorus into organic molecules has been leveraged to enhance the biological activity of target compounds.
The table below summarizes some applications in organophosphorus chemistry:
| Reaction Type | Example |
|---|---|
| Phosphorylation | Synthesis of phosphonates from alcohols |
| Thiophosphorylation | Formation of thiophosphate esters |
These applications highlight the versatility of Davy Reagent methyl beyond simple methylation reactions, demonstrating its utility in the creation of complex phosphorus-containing molecules.
Agricultural Chemistry
Some research has explored the potential applications of Davy Reagent methyl in agricultural chemistry, particularly in the development of insecticides and herbicides. The compound's ability to disrupt biological processes in target organisms has been investigated as a potential mechanism for pest control applications.
While these applications remain primarily in the research phase, they highlight the potential broader utility of this reagent beyond traditional synthetic applications in laboratory settings.
Comparison with Related Compounds
To better understand the unique properties and applications of Davy Reagent methyl, it is valuable to compare it with similar compounds used in organic synthesis.
Comparative Analysis
Among the related compounds, Lawesson's Reagent stands out as another important reagent used for the synthesis of dithioesters and other sulfur-containing compounds. While there are similarities in application, Davy Reagent methyl distinguishes itself through its unique ability to efficiently catalyze the dithiation of carboxylic acids to form methyl dithioesters under mild conditions.
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